Docosenoic acid
Description
Docosenoic acid (C22:1) is a monounsaturated fatty acid with a 22-carbon chain and one double bond. Its structure varies based on the position (n-9, n-11, etc.) and geometry (cis or trans) of the double bond. Key isomers include:
- Erucic acid (cis-13-docosenoic acid, C22:1 n-9): Predominant in rapeseed oil .
- Cetoleic acid (C22:1 n-11): Found in marine oils, such as herring .
- Brassidic acid (trans-13-docosenoic acid): A trans isomer of erucic acid .
Docosenoic acids occur naturally in plant seeds (e.g., Malania oleifera ), marine organisms, and partially hydrogenated oils. Their biological roles and health impacts depend on structural variations, which influence metabolic pathways and tissue incorporation .
Structure
2D Structure
Properties
IUPAC Name |
(E)-docos-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNNLHXCRAAGJS-QZQOTICOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25378-26-1 | |
| Record name | Docosenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Olefin Metathesis of Shorter-Chain Acids
The ethenolysis-cross-metathesis strategy, detailed in US8940923B2, enables the synthesis of this compound analogs from C18 precursors. For example:
- Petroselinic Acid (cis-6-octadecenoic acid) :
- Ethenolysis : Reacting with ethylene cleaves the double bond:
$$
\text{CH}3(\text{CH}2)5\text{CH}=\text{CH}(\text{CH}2)9\text{COOH} + \text{CH}2=\text{CH}2 \rightarrow 2\ \text{CH}2=\text{CH}(\text{CH}2)9\text{COOH}
$$ - Homometathesis : The resultant ω-undecylenic acid undergoes self-metathesis to form α,ω-dienoic acid.
- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates double bonds, yielding docosanedioic acid.
- Ethenolysis : Reacting with ethylene cleaves the double bond:
- Ricinoleic Acid (12-hydroxy-cis-9-octadecenoic acid) :
While these methods target diacids, adapting the cross-metathesis step with monoacids (e.g., using acrylic acid esters) could theoretically yield this compound.
Partial Hydrogenation of Polyunsaturated Acids
Industrial processes often hydrogenate n-3 docosapentaenoic acid (C22:5) over nickel catalysts at 180–220°C to selectively saturate all but the ω-9 double bond. However, over-hydrogenation to docosanoic acid remains a challenge, requiring precise control of H₂ pressure (1–3 bar) and reaction time (<2 hours).
Industrial-Scale Production
Catalytic Hydrogenation of Erucic Acid
The patent WO2018220504A2 outlines a two-step hydrogenation process for docosanol, starting with erucic acid:
- Saturation of the Double Bond :
$$
\text{cis-13-Docosenoic acid} + \text{H}_2 \xrightarrow{\text{Pd/C, THF}} \text{Docosanoic acid}
$$
Reaction conditions: 6–8 kg/cm² H₂, 20–30°C, 90.3% yield. - Reduction to Docosanol :
$$
\text{Docosanoic acid} + \text{NaBH}4/\text{I}2 \rightarrow \text{Docosanol}
$$
While this process targets docosanol, the intermediate docosanoic acid highlights the industrial relevance of erucic acid as a feedstock.
Table 2 : Key Reaction Parameters for Erucic Acid Derivatives
| Parameter | Value | Catalyst | Solvent |
|---|---|---|---|
| Hydrogenation Pressure | 6–8 kg/cm² | Pd/C (10%) | THF |
| Reaction Temperature | 20–30°C | ||
| Reduction Time | 2–4 hours | NaBH₄/I₂ | THF |
Analytical Characterization
Gas Chromatography (GC)
Post-synthesis purity is assessed via GC with flame ionization detection (FID). A DB-23 capillary column (60 m × 0.25 mm) separates erucic acid (retention time: 28.7 min) from linoleic (24.1 min) and oleic acids (26.3 min).
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) of erucic acid shows:
- δ 5.34 (m, 2H, CH=CH)
- δ 2.35 (t, 2H, J = 7.5 Hz, COOH-adjacent CH₂)
- δ 1.25 (br s, 28H, methylene envelope).
Chemical Reactions Analysis
Types of Reactions: Docosenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: The double bond can be reduced to produce docosanoic acid.
Esterification: It can react with alcohols to form esters, such as methyl docosenoate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Esterification: Acid catalysts like sulfuric acid are used in the esterification process.
Major Products Formed:
Oxidation: Shorter-chain fatty acids and aldehydes.
Reduction: Docosanoic acid.
Esterification: Methyl docosenoate and other esters.
Scientific Research Applications
Nutritional and Health Applications
Dietary Sources and Health Benefits
Docosenoic acid is primarily derived from rapeseed oil, which is known for its favorable fatty acid profile. The health implications of erucic acid consumption have been debated, particularly concerning its potential effects on heart health. While some studies suggest that high levels of erucic acid may be associated with adverse health effects, recent research indicates that moderate consumption within a balanced diet may not pose significant risks.
Table 1: Nutritional Profile of Erucic Acid
| Component | Amount per 100g |
|---|---|
| Total Fat | 100g |
| Saturated Fat | 6-7g |
| Monounsaturated Fat | 60-70g |
| Polyunsaturated Fat | 20-30g |
| Erucic Acid (C22:1) | 30-60% |
Case Study: Health Effects in Animal Models
Research published in the EFSA Journal highlights that erucic acid's impact on health varies significantly based on dosage and dietary context. In animal studies, high levels of erucic acid have been linked to myocardial lipidosis; however, these effects were not observed at lower dietary levels typically consumed in human diets .
Industrial Applications
Biodiesel Production
Erucic acid is increasingly recognized for its potential as a feedstock for biodiesel production. Its high energy content and favorable combustion properties make it an attractive alternative to traditional fossil fuels.
Table 2: Properties of Erucic Acid for Biodiesel
| Property | Value |
|---|---|
| Energy Content (MJ/kg) | ~37 |
| Cetane Number | ~60 |
| Viscosity (cP at 40°C) | ~5.4 |
Case Study: Biodiesel from Brassica Oil
A study demonstrated that biodiesel produced from rapeseed oil containing high levels of erucic acid exhibited excellent fuel properties, including high cetane numbers and low emissions compared to conventional diesel fuels. This positions erucic acid as a viable option for sustainable energy solutions .
Environmental Applications
Biodegradable Plastics
Research has explored the use of this compound in the development of biodegradable plastics. Its chemical structure allows it to be incorporated into polyesters, which can enhance the material's biodegradability.
Table 3: Properties of Biodegradable Plastics with Erucic Acid
| Property | Value |
|---|---|
| Biodegradability (%) | >90% |
| Tensile Strength (MPa) | ~30 |
| Elongation at Break (%) | ~300 |
Case Study: Development of Eco-friendly Packaging
A project focused on creating eco-friendly packaging materials utilized erucic acid-based polyesters. The resulting materials demonstrated significant improvements in biodegradability compared to traditional petroleum-based plastics, offering a promising avenue for reducing plastic waste .
Analytical Applications
Biomarker Identification
This compound has been identified as a potential biomarker in various analytical chemistry applications, particularly in the study of ancient oils and archaeological artifacts. Its unique fatty acid profile can help differentiate between various oil sources.
Case Study: Archaeological Analysis
In archaeological studies, the presence of this compound in ancient ceramic vessels has been utilized to trace historical oil usage patterns. This application highlights the compound's utility beyond nutritional and industrial domains .
Mechanism of Action
Docosenoic acid exerts its effects through various molecular mechanisms:
Cell Membrane Integration: It integrates into cell membranes, affecting their fluidity and function.
Enzyme Inhibition: It can inhibit certain enzymes involved in lipid metabolism.
Signal Transduction: It participates in signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Research Findings and Controversies
- Species-Specific Responses : Primates showed myocardial lipidosis with both erucic and cetoleic acids, whereas rats exhibited milder effects .
- Marine vs. Plant Sources: Eskimo populations consuming marine docosenoic acids (n-11) displayed lower cardiovascular risks, challenging generalizations from plant-based (n-9) studies .
- Viral Replication: Elevated this compound levels correlated with increased hepatitis C virus replication, contrasting with protective effects of PUFAs .
Q & A
Q. What analytical methods are recommended for quantifying docosenoic acid isomers in biological samples?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. For 13(Z)-docosenoic acid, ethanol or DMSO solutions (100 mg/mL) are stable at -20°C for ≥2 years, but solvent evaporation under nitrogen is required to prevent oxidation . In lipidomics, retention times and fragmentation patterns distinguish isomers like 13(Z)- and 13(E)-docosenoic acid .
Q. How should researchers handle this compound to ensure safety and stability?
Safety protocols vary by isomer. For example, 13(Z)-docosenoic acid (CAS 112-86-7) requires gloves, eye protection, and ventilation due to skin/eye irritation risks . In contrast, docosanoic acid (behenic acid, CAS 112-85-6) is non-hazardous in pure form . Store all isomers at -20°C in inert solvents (e.g., DMF, DMSO) to prevent degradation .
Q. What are the primary natural sources of this compound, and how can they be validated?
13(Z)-docosenoic acid (erucic acid) is abundant in Brassicaceae seeds (e.g., rapeseed), while marine sources like nudibranchs (C. verrucosa) and sea anemones show high this compound content in neutral lipids. Validate via lipid extraction followed by thin-layer chromatography (TLC) and GC-MS .
II. Advanced Research Questions
Q. What methodological considerations are critical for studying isomer-specific effects on lipid metabolism?
- Isomer purity : Use HPLC to separate 13(Z)- and 13(E)-docosenoic acid (>95% purity) .
- Model systems : In vivo studies require controlled diets (e.g., rodent models) to assess cardiac lipid deposition linked to 13(Z)-docosenoic acid .
- Metabolic tracing : Isotope-labeled this compound (e.g., ¹³C) can track β-oxidation pathways .
Q. How does this compound influence membrane dynamics, and what techniques quantify this?
Fluorescence anisotropy using DPH probes or NMR spectroscopy can measure membrane fluidity changes. For example, 13(Z)-docosenoic acid increases lipid packing in model bilayers due to its long acyl chain and cis double bond . Atomic force microscopy (AFM) further visualizes membrane microdomain formation .
Q. What experimental designs address contradictions in this compound’s toxicological profiles?
Discrepancies arise between docosanoic acid (non-hazardous ) and 13(Z)-docosenoic acid (classified as harmful ). Use dose-response studies in cell cultures (e.g., HepG2 hepatocytes) to compare cytotoxicity thresholds. Include purity validation (e.g., COA checks) to rule out contaminant effects .
Q. How can researchers investigate the ecological role of this compound in marine food webs?
Stable isotope analysis (δ¹³C) of fatty acids in predator-prey pairs (e.g., nudibranchs and sea anemones) identifies trophic transfer . Field sampling should align with lipid storage phases (e.g., post-spawning) to capture peak this compound levels .
III. Methodological Troubleshooting
Q. Why might solubility discrepancies occur for this compound in aqueous buffers?
this compound’s low water solubility (<1 mg/mL) necessitates ethanol dilution (≤0.1% final concentration) or lipid carriers (e.g., cyclodextrins). For cell culture, use albumin-bound formulations to mimic physiological conditions .
Q. How to resolve conflicting data in this compound’s metabolic outcomes?
- Species variability : Rodents show cardiac lipidosis with high 13(Z)-docosenoic acid intake, but primates may not. Use comparative genomics (e.g., PPARα receptor affinity studies) .
- Analytical calibration : Validate GC-MS with certified reference materials (CRMs) from suppliers like Cayman Chemical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
